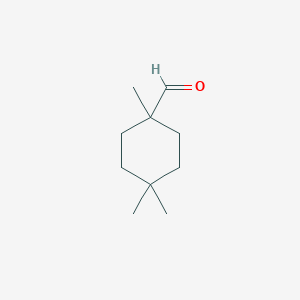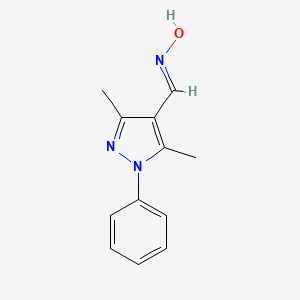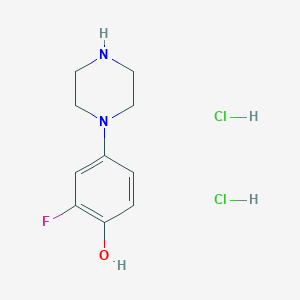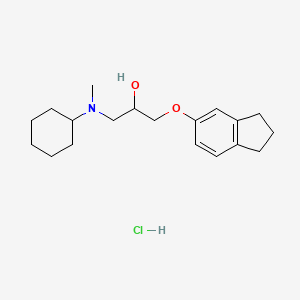
1-(cyclohexyl(methyl)amino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a cyclohexyl group, a methylamino group, and an indene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexyl(methyl)amino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Indene Derivative: The indene moiety can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to form the 2,3-dihydro-1H-indene structure.
Attachment of the Propanol Group: The next step involves the attachment of the propanol group to the indene derivative. This can be achieved through an etherification reaction using appropriate reagents and conditions.
Cyclohexyl(methyl)amino Group Introduction: The final step is the introduction of the cyclohexyl(methyl)amino group. This can be done through a nucleophilic substitution reaction where the amino group is introduced to the propanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1-(cyclohexyl(methyl)amino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These could include:
Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.
Enzymes: Inhibiting or activating enzymes, affecting metabolic processes.
Ion Channels: Modulating ion channels, altering cellular ion flow and membrane potential.
類似化合物との比較
Similar Compounds
- 1-(Cyclohexylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol
- 1-(Methylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol
Uniqueness
1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride is unique due to the presence of both cyclohexyl and methylamino groups, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can make it a valuable compound for specific research applications and potential therapeutic uses.
特性
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.ClH/c1-20(17-8-3-2-4-9-17)13-18(21)14-22-19-11-10-15-6-5-7-16(15)12-19;/h10-12,17-18,21H,2-9,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOGSNIULRMXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC2=C(CCC2)C=C1)O)C3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

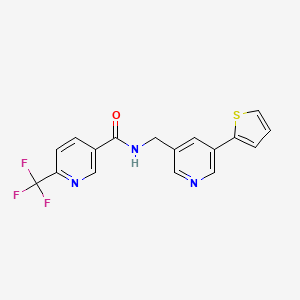

![N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2592647.png)
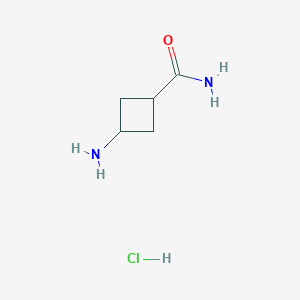
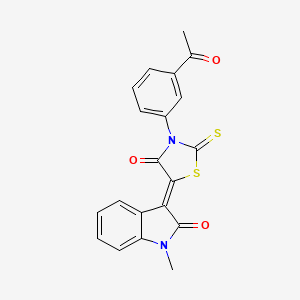
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2592653.png)
![1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2592654.png)

![2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2592657.png)
